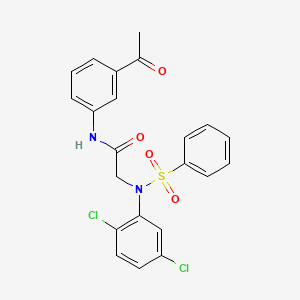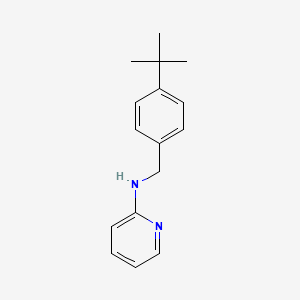
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to the allosteric site of mGluR5, N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide enhances the receptor's response to glutamate, resulting in increased signaling through the receptor.
Biochemical and Physiological Effects
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of neurotransmitter release, and modulation of neuronal excitability. It has also been shown to have anti-inflammatory effects and to promote neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its high selectivity for mGluR5, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
For research on N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide include further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as its potential neuroprotective effects in the treatment of neurodegenerative disorders. Additionally, research could focus on optimizing the pharmacokinetic properties of N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide to improve its efficacy and reduce the need for frequent dosing.
Métodos De Síntesis
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorobenzaldehyde with 3-acetylaniline to form 3-(2,5-dichlorophenyl)-N-(3-oxobutan-2-yl)aniline, which is then reacted with phenylsulfonyl chloride to form N-(3-acetylphenyl)-N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(3-acetylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia. It has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-15(27)16-6-5-7-18(12-16)25-22(28)14-26(21-13-17(23)10-11-20(21)24)31(29,30)19-8-3-2-4-9-19/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZHYMSHUBYXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2,5-dichlorophenyl)acetamide]](/img/structure/B4924164.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4924170.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4924174.png)
![methyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4924182.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4924210.png)

methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)
![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924244.png)
![1-(4-{4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4924248.png)